N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide
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Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
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Scientific Research Applications
Novel Thrombin-Receptor Antagonists
Research has identified N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide derivatives as potential thrombin-receptor antagonists. Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a lead compound, and its derivatives have been synthesized and evaluated for their biological activities. These compounds have shown efficacy in differentiating and proliferating HL-60 cells with or without all-trans retinoic acid (ATRA) and exhibited antiproliferative activities against various cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer) (郭瓊文, 2006).
Dopamine D4 Ligand
A series of compounds containing a terminal benzamide fragment or a tetralin-1-yl nucleus have been synthesized and evaluated for binding at cloned human dopamine D4 and D2 receptor subtypes. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide showed very high affinity for the dopamine D4 receptor, with selectivity over the D2 receptor, serotonin 5-HT1A, and adrenergic alpha1 receptors, indicating its potential as a selective dopamine D4 ligand (R. Perrone et al., 1998).
Endothelin-A Receptor Antagonists
Investigations into endothelin (ET) receptor antagonists have led to the development of compounds containing the benzodioxole group, such as (2R*,3R*,4S*)-1-(N,N-dibutylacetamido)-4-(1,3-benzodioxol-5- yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (A-127722). This compound is a potent antagonist, showing affinity for ETA and ETB receptor subtypes, highlighting the impact of the benzodioxole group on binding affinity and receptor subtype selectivity (A. Tasker et al., 1997).
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-20-6-5-7-22(16-20)27(31)28-18-24(21-10-11-25-26(17-21)33-19-32-25)30-14-12-29(13-15-30)23-8-3-2-4-9-23/h2-11,16-17,24H,12-15,18-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDKTISOJPFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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